1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-morpholinopyridin-3-yl)methyl)piperidine-4-carboxamide
CAS No.: 1705419-06-2
Cat. No.: VC7611468
Molecular Formula: C22H27N9O2
Molecular Weight: 449.519
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705419-06-2 |
|---|---|
| Molecular Formula | C22H27N9O2 |
| Molecular Weight | 449.519 |
| IUPAC Name | N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H27N9O2/c32-22(25-14-18-2-1-7-24-21(18)30-10-12-33-13-11-30)17-5-8-29(9-6-17)19-3-4-20(28-27-19)31-16-23-15-26-31/h1-4,7,15-17H,5-6,8-14H2,(H,25,32) |
| Standard InChI Key | IBEZLONWAAFYPD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=C(N=CC=C2)N3CCOCC3)C4=NN=C(C=C4)N5C=NC=N5 |
Introduction
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-morpholinopyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic molecule featuring multiple heterocyclic rings, including a triazole, pyridazine, and piperidine structure. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, which are often associated with compounds containing such structural motifs.
Synthesis
The synthesis of such complex molecules typically involves multi-step reactions. Common approaches might include:
-
Retrosynthetic Analysis: Breaking down the target molecule into simpler precursors that are easier to synthesize.
-
Organic Reactions: Involving various functional group transformations and coupling reactions.
Research Findings and Future Directions
Research on compounds with triazole and pyridazine structures is ongoing due to their potential therapeutic applications. Future studies would likely focus on synthesizing and characterizing similar compounds to explore their biological activities and potential uses in medicine.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-1,2,4-triazol-1-yl)pyridazine | Triazole and pyridazine | Antimicrobial |
| 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridin | Methylated triazole derivative | Anticancer |
| (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | Triazole, pyridazine, and piperazine | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume